REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:19]=[CH:18][C:6]([CH2:7][N:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)N)=[CH:5][CH:4]=1.C([O-])(=O)C.[Na+].[C:25]([S:29][CH2:30][C:31](=O)[CH2:32][C:33]([CH3:40])([CH3:39])[C:34]([O:36][CH2:37][CH3:38])=[O:35])([CH3:28])([CH3:27])[CH3:26].O>C1(C)C=CC=CC=1.C(O)(=O)C>[Cl:2][C:3]1[CH:19]=[CH:18][C:6]([CH2:7][N:8]2[C:10]3[C:15](=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=3)[C:30]([S:29][C:25]([CH3:28])([CH3:26])[CH3:27])=[C:31]2[CH2:32][C:33]([CH3:39])([CH3:40])[C:34]([O:36][CH2:37][CH3:38])=[O:35])=[CH:5][CH:4]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(CN(N)C2=CC=C(C=C2)OC)C=C1
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)SCC(CC(C(=O)OCC)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction was stirred in the dark at room temperature for 4 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
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WASH
|
Details
|
The combined extracts were washed with water
|
Type
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ADDITION
|
Details
|
Solid sodium bicarbonate was added to the organic extracts
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Type
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FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the product was recrystallized from pentane
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CN2C(=C(C3=CC(=CC=C23)OC)SC(C)(C)C)CC(C(=O)OCC)(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |